3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid
Description
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid is a substituted benzoic acid derivative with a chloro group at position 3, a cyanomethoxy (-OCH₂CN) group at position 4, and an ethoxy (-OCH₂CH₃) group at position 5. The compound is listed as discontinued in commercial catalogs, suggesting niche or historical use in specialized syntheses .
Properties
IUPAC Name |
3-chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-2-16-9-6-7(11(14)15)5-8(12)10(9)17-4-3-13/h5-6H,2,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAYGTVUVWGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyanomethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactors for precise control over reaction parameters, leading to higher yields and reduced waste. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, cyanomethoxy, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents and catalysts to facilitate the desired transformations. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs of 3-chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid, highlighting substituent effects:
*Molecular formula inferred: Likely C₁₁H₁₀ClNO₄ (benzoic acid backbone + substituents). †Calculated based on structure.
Key Findings from Comparative Analysis
a) Substituent Effects on Physicochemical Properties
- Alkoxy Chain Length: Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) (as in the carbamoyl analog ) reduces lipophilicity, which may impact membrane permeability in biological systems.
b) Functional Group Transformations
- Ester vs. Acid Forms: The ethyl ester derivative lacks the acidic proton, making it more suitable for prodrug formulations or reactions requiring neutral pH.
- Carbamoyl vs. Cyano Substituents: The carbamoyl group in C₁₂H₁₁ClN₂O₅ adds hydrogen-bonding capacity, which could enhance interactions with enzymes or receptors compared to the simpler cyanomethoxy group.
c) Halogen Synergy
Compounds like 3-chloro-4-ethoxy-5-fluorobenzoic acid demonstrate how multiple halogens (Cl and F) can synergistically modulate electronic properties and bioactivity, a feature absent in the main compound.
Research Implications and Limitations
- Synthetic Utility: The main compound’s cyanomethoxy group may serve as a reactive handle for further functionalization (e.g., nucleophilic substitution or cyclization), similar to methods used for analogs in and .
- Data Gaps: Direct experimental data (e.g., pKa, solubility, bioactivity) for the main compound are unavailable in the provided evidence. Conclusions are drawn from structural analogs, necessitating further empirical validation.
Biological Activity
3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid (CAS No. 713103-75-4) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group, a cyanomethoxy group, and an ethoxy group attached to a benzoic acid framework. This unique combination of functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN1O3 |
| Molecular Weight | 257.68 g/mol |
| CAS Number | 713103-75-4 |
| Solubility | Soluble in polar solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Chlorination : A suitable benzoic acid derivative undergoes chlorination to introduce the chloro group.
- Nucleophilic Substitution : The cyanomethoxy and ethoxy groups are introduced through nucleophilic substitution reactions.
- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing microreactors for precise control over reaction parameters .
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It could interact with receptors on cell membranes, influencing signaling pathways that regulate cell growth and apoptosis .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
A comparative analysis of antitumor activity is summarized below:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results suggest that compounds with similar structures may induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic proteins .
Case Studies
- Study on Antitumor Effects : A study investigated the effects of a structurally related compound on hepatocellular carcinoma cells (HepG2). The results indicated significant apoptosis induction via mitochondrial pathways, highlighting the potential for derivatives of this compound in cancer therapy .
- Enzyme Interaction Studies : Research has shown that compounds containing similar functional groups can act as inhibitors for various enzymes, which could lead to therapeutic applications in metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
